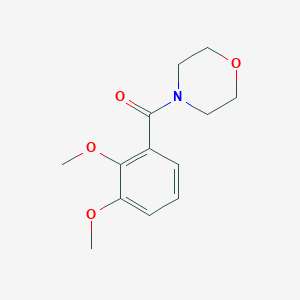

4-(2,3-dimethoxybenzoyl)morpholine

説明

4-(2,3-Dimethoxybenzoyl)morpholine is a morpholine derivative featuring a benzoyl group substituted with methoxy groups at the 2- and 3-positions of the aromatic ring. The morpholine ring, a six-membered heterocycle containing one nitrogen and one oxygen atom, provides a rigid scaffold that enhances solubility and bioavailability. The 2,3-dimethoxybenzoyl moiety introduces steric and electronic effects, influencing interactions with biological targets such as enzymes or receptors.

特性

IUPAC Name |

(2,3-dimethoxyphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-16-11-5-3-4-10(12(11)17-2)13(15)14-6-8-18-9-7-14/h3-5H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQGDRVMPDUILF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806423 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

作用機序

Target of Action

Morpholine derivatives have been widely used in medical, industrial, biological, and potential drug industries. They have shown a wide variety of pharmacological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory.

Mode of Action

It is known that morpholine-modified ru-based agents have multiple antibacterial mechanisms. They can destroy the bacterial membrane and induce ROS production in bacteria.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 4-(2,3-dimethoxybenzoyl)morpholine with structurally related morpholine derivatives, highlighting key differences in substituents, properties, and biological activities:

| Compound Name | Substituents | Key Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|---|

| This compound | 2,3-dimethoxybenzoyl | Asymmetric methoxy substitution; planar benzoyl group | Limited data (inferred: enzyme modulation) | Enhanced solubility compared to bulkier analogs; potential for selective interactions |

| 4-(3,5-Dimethoxybenzoyl)morpholine | 3,5-dimethoxybenzoyl | Symmetric methoxy substitution | Antimicrobial, anticancer | Improved solubility and stability due to symmetric substitution |

| 2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine | 3,4,5-trimethoxybenzoyl + butyl | Trimethoxy substitution; lipophilic butyl chain | Anticancer (enhanced potency) | Increased lipophilicity enhances membrane penetration; broader enzyme inhibition |

| 4-{2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine | 3,4-dimethoxybenzoyl + pyrimidine-piperazine | Extended heterocyclic system with multiple rings | Anticancer (targeted activity) | Multi-target engagement via pyrimidine and piperazine moieties |

Key Observations:

Substituent Position and Symmetry :

- The 2,3-dimethoxy substitution in the target compound creates an asymmetric, planar benzoyl group, which may favor interactions with flat binding pockets (e.g., kinase active sites). In contrast, the 3,5-dimethoxy analog () benefits from symmetry, improving crystallinity and solubility .

- 3,4,5-Trimethoxy substitution () introduces greater steric bulk and electron-donating effects, enhancing hydrophobic interactions with targets like tubulin or topoisomerases .

Biological Activity: Compounds with 3,5-dimethoxy or 3,4,5-trimethoxy groups exhibit validated antimicrobial and anticancer activities, likely due to enhanced hydrogen bonding and π-π stacking .

Physicochemical Properties :

- The morpholine ring universally improves aqueous solubility across analogs.

- Lipophilicity : The butyl chain in ’s compound increases logP, favoring blood-brain barrier penetration, whereas the target compound’s simpler structure may limit tissue distribution .

Synthetic Accessibility :

- The target compound’s synthesis likely involves direct benzoylation of morpholine using 2,3-dimethoxybenzoyl chloride, a less common precursor compared to 3,5-dimethoxy analogs (widely available due to applications in lignin chemistry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。